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Compound of Interest

Compound Name: Infigratinib-Boc

Cat. No.: B12379932 Get Quote

In the synthesis and development of targeted therapies like Infigratinib, a potent pan-FGFR

inhibitor, the use of protecting groups is a critical strategy to ensure regioselectivity and

efficiency. This guide provides a comparative analysis of Infigratinib-Boc, an analogue

featuring a tert-Butyloxycarbonyl (Boc) protecting group, against other potential protected

analogues of Infigratinib. The comparison focuses on key performance attributes relevant to

researchers, scientists, and drug development professionals, supported by established

principles in organic chemistry and available data.

Introduction to Protected Infigratinib Analogues
Infigratinib's structure contains a secondary amine on the pyrimidine ring and a piperazine

moiety, both of which can undergo reactions during synthetic modifications. Protecting these

nitrogen atoms is often necessary to achieve the desired chemical transformations on other

parts of the molecule. The choice of protecting group is crucial as it influences the solubility,

stability, and ease of synthesis and deprotection of the intermediate compounds. This guide will

focus on a comparison between the commonly used Boc protection and two other widely

employed amine protecting groups: Carboxybenzyl (Cbz) and 9-Fluorenylmethoxycarbonyl

(Fmoc).

Data Presentation: A Comparative Overview
While direct, side-by-side experimental data for various protected Infigratinib analogues is not

extensively available in the public domain, a comparison can be constructed based on the well-

documented properties of these protecting groups in the context of complex molecules.
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Table 1: Comparison of Physicochemical and Reaction Properties of Protected Infigratinib

Analogues

Property Infigratinib-Boc
Infigratinib-Cbz
(Predicted)

Infigratinib-Fmoc
(Predicted)

Protecting Group tert-Butyloxycarbonyl Carboxybenzyl

9-

Fluorenylmethoxycarb

onyl

Molecular Weight
Increased by 100.12

g/mol per group

Increased by 134.13

g/mol per group

Increased by 222.24

g/mol per group

Solubility
Soluble in DMSO (100

mg/mL)[1]

Generally soluble in

common organic

solvents like DCM,

EtOAc, and THF.

Generally soluble in

polar aprotic solvents

like DMF and NMP.

Stability

Stable to a wide range

of non-acidic

conditions.

Stable to acidic and

some basic

conditions.

Stable to acidic

conditions.

Deprotection

Condition

Acidic conditions (e.g.,

TFA, HCl).[2]

Catalytic

hydrogenation (e.g.,

H₂, Pd/C).

Basic conditions (e.g.,

Piperidine in DMF).

Orthogonality
Orthogonal to Cbz

and Fmoc groups.

Orthogonal to Boc and

Fmoc groups.

Orthogonal to Boc and

Cbz groups.

Experimental Protocols
Detailed experimental protocols for the protection and deprotection of amines are well-

established in organic synthesis. The following are generalized procedures applicable to a

substrate like Infigratinib.

Boc Protection of Infigratinib
Objective: To introduce a Boc protecting group onto a primary or secondary amine of

Infigratinib.
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Materials:

Infigratinib

Di-tert-butyl dicarbonate ((Boc)₂O)

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Dichloromethane (DCM) or Tetrahydrofuran (THF)

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

Dissolve Infigratinib in DCM or THF.

Add TEA or DIPEA (1.5-2.0 equivalents) to the solution.

Add (Boc)₂O (1.2-1.5 equivalents) portion-wise at room temperature.

Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

Extract the aqueous layer with DCM.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography to yield Infigratinib-Boc.

Boc Deprotection of Infigratinib-Boc
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Objective: To remove the Boc protecting group from Infigratinib-Boc.

Materials:

Infigratinib-Boc

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Procedure:

Dissolve Infigratinib-Boc in DCM.

Add TFA (5-10 equivalents) or an excess of 4M HCl in Dioxane at 0 °C.

Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

Upon completion, carefully neutralize the excess acid with saturated aqueous sodium

bicarbonate solution.

Extract the aqueous layer with DCM.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield the deprotected Infigratinib.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the FGFR signaling pathway targeted by Infigratinib and a

typical experimental workflow for the synthesis and deprotection of a protected Infigratinib

analogue.
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FGFR Signaling Pathway Inhibition by Infigratinib.
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General workflow for synthesis using a protected Infigratinib intermediate.

Discussion and Conclusion
The choice of a protecting group for a complex molecule like Infigratinib is a strategic decision

that depends on the overall synthetic plan.

Infigratinib-Boc is an excellent choice for many synthetic routes due to the mild acidic

conditions required for deprotection, which are compatible with many other functional

groups. Its stability to basic and nucleophilic conditions allows for a wide range of
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subsequent reactions. The solubility of Infigratinib-Boc in common organic solvents is also

advantageous.

Infigratinib-Cbz, while not documented, would be a suitable alternative, particularly when

acidic conditions need to be avoided. The deprotection via catalytic hydrogenation is a very

clean reaction, yielding toluene and carbon dioxide as byproducts. However, this method is

incompatible with functional groups that are sensitive to reduction, such as alkenes or

alkynes, and the catalyst can sometimes be poisoned by sulfur-containing compounds.

Infigratinib-Fmoc would be employed in strategies where both acidic and reductive

conditions are to be avoided. Its removal under mild basic conditions provides an orthogonal

deprotection strategy to both Boc and Cbz. This is particularly useful in complex, multi-step

syntheses where multiple protecting groups are required.

In conclusion, while Infigratinib-Boc is a versatile and widely applicable protected analogue,

the hypothetical Infigratinib-Cbz and Infigratinib-Fmoc analogues offer valuable orthogonality

for more complex synthetic endeavors. The selection of the optimal protected Infigratinib

analogue should be guided by the specific requirements of the subsequent reaction steps and

the overall synthetic strategy. Further experimental studies directly comparing these analogues

would be beneficial to the research community to provide quantitative data on their relative

performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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